molecular formula C6H9N3 B1584563 Pyridine, 2-(1-methylhydrazino)- CAS No. 4231-74-7

Pyridine, 2-(1-methylhydrazino)-

Cat. No.: B1584563
CAS No.: 4231-74-7
M. Wt: 123.16 g/mol
InChI Key: QLNFKVFUZHBVHT-UHFFFAOYSA-N
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Description

Pyridine, 2-(1-methylhydrazino)- is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Pyridine, 2-(1-methylhydrazino)- plays a crucial role in biochemical reactions due to its ability to form stable complexes with metal ions. This property makes it an effective ligand in catalytic processes. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between pyridine, 2-(1-methylhydrazino)- and cytochrome P450 can influence the enzyme’s activity, leading to changes in the metabolic pathways of the substrates .

Cellular Effects

Pyridine, 2-(1-methylhydrazino)- affects various types of cells by influencing cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the activity of kinases, which are enzymes that play a key role in cell signaling. By altering kinase activity, pyridine, 2-(1-methylhydrazino)- can impact processes such as cell growth, differentiation, and apoptosis. Additionally, the compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of pyridine, 2-(1-methylhydrazino)- involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the specific context. For example, pyridine, 2-(1-methylhydrazino)- can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Conversely, it can also activate enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyridine, 2-(1-methylhydrazino)- can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that pyridine, 2-(1-methylhydrazino)- can have sustained effects on cellular function, including prolonged changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of pyridine, 2-(1-methylhydrazino)- vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, pyridine, 2-(1-methylhydrazino)- can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

Pyridine, 2-(1-methylhydrazino)- is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, pyridine, 2-(1-methylhydrazino)- can affect the activity of enzymes involved in the tricarboxylic acid cycle, resulting in changes in energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, pyridine, 2-(1-methylhydrazino)- is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For instance, pyridine, 2-(1-methylhydrazino)- can be transported into cells via specific transporters, where it can then interact with intracellular targets .

Subcellular Localization

The subcellular localization of pyridine, 2-(1-methylhydrazino)- is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular function. For example, pyridine, 2-(1-methylhydrazino)- can localize to the mitochondria and influence mitochondrial metabolism and energy production .

Properties

IUPAC Name

1-methyl-1-pyridin-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-9(7)6-4-2-3-5-8-6/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNFKVFUZHBVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063371
Record name Pyridine, 2-(1-methylhydrazino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4231-74-7
Record name 2-(1-Methylhydrazinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4231-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(1-methylhydrazinyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004231747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-(1-methylhydrazinyl)-
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Record name Pyridine, 2-(1-methylhydrazino)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methylhydrazino)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.990
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Synthesis routes and methods I

Procedure details

2-Bromopyridine (5 mL, 52.4 mmol) and methylhydrazine (20 mL, 360 mmol) were mixed together in a flask fitted with a water-condenser. After a few minutes a vigorous exothermic reaction occurred with refluxing of the methylhydrazine. When the reaction had subsided, the mixture was left for 16 hours, and the excess methylhydrazine was removed under reduced pressure. The cooled residue was stirred with aqueous sodium hydroxide solution (30 ml of 20%), and the resulting solution was extracted with ether (3×100 ml). The combined extracts were dried (K2CO3) and purified by silica gel chromatography 0-3% EtOH/CH2Cl2 to give 4.8 g of N-Methyl-N-pyridin-2-yl-hydrazine.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
20 mL
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

is obtained by boiling an admixture of 2-chloropyridine and methylhydrazine in 2-methoxyethanol under reflux.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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